Cas no 855871-35-1 (7-Chloro-3-methoxyquinolin-4-ol)
7-Chloro-3-methoxyquinolin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 7-CHLORO-3-METHOXY-4-QUINOLINOL
- 7-chloro-3-methoxyquinolin-4-ol
- 7-Chloro-3-methoxyquinolin-4-ol
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- Inchi: 1S/C10H8ClNO2/c1-14-9-5-12-8-4-6(11)2-3-7(8)10(9)13/h2-5H,1H3,(H,12,13)
- InChI Key: HGKQQHSIEWOSNI-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=C(Cl)C=2)C(O)=C(OC)C=1
7-Chloro-3-methoxyquinolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743957-1g |
7-Chloro-3-methoxyquinolin-4(1h)-one |
855871-35-1 | 98% | 1g |
¥3194.00 | 2024-07-28 |
7-Chloro-3-methoxyquinolin-4-ol Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 7-Chloro-3-methoxyquinolin-4-ol
Recent Advances in the Study of 7-Chloro-3-methoxyquinolin-4-ol (CAS: 855871-35-1): A Comprehensive Research Brief
7-Chloro-3-methoxyquinolin-4-ol (CAS: 855871-35-1) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly those targeting infectious diseases and cancer. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
One of the most notable advancements in the study of 7-Chloro-3-methoxyquinolin-4-ol is its application in the development of antimalarial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's efficacy, resulting in derivatives with improved pharmacokinetic properties and reduced toxicity. These findings highlight the potential of 7-Chloro-3-methoxyquinolin-4-ol as a scaffold for the development of next-generation antimalarial drugs.
In addition to its antimalarial properties, recent research has also investigated the anticancer potential of 7-Chloro-3-methoxyquinolin-4-ol. A study published in Bioorganic & Medicinal Chemistry Letters in early 2024 reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer. These results suggest that 7-Chloro-3-methoxyquinolin-4-ol could serve as a promising lead compound for the development of targeted cancer therapies.
The synthesis of 7-Chloro-3-methoxyquinolin-4-ol has also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry described a novel, high-yield synthetic route that improves upon traditional methods. The new approach utilizes a one-pot reaction sequence, reducing the number of steps and minimizing the use of hazardous reagents. This advancement not only enhances the scalability of the synthesis but also aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of 7-Chloro-3-methoxyquinolin-4-ol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's versatility and demonstrated biological activity make it a valuable candidate for continued investigation. Future research directions may include the exploration of its applications in other therapeutic areas, such as antimicrobial and anti-inflammatory agents, as well as the development of more efficient synthetic methodologies.
In conclusion, 7-Chloro-3-methoxyquinolin-4-ol (CAS: 855871-35-1) represents a compelling area of research in chemical biology and medicinal chemistry. Its diverse biological activities and potential as a scaffold for drug development underscore its importance in the field. As research progresses, this compound may pave the way for novel therapeutic strategies addressing some of the most pressing global health challenges.
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